molecular formula C8H13NO2S B14417216 2-Methoxy-4-(propan-2-yl)-2H-1,4-thiazin-3(4H)-one CAS No. 82409-26-5

2-Methoxy-4-(propan-2-yl)-2H-1,4-thiazin-3(4H)-one

Katalognummer: B14417216
CAS-Nummer: 82409-26-5
Molekulargewicht: 187.26 g/mol
InChI-Schlüssel: GMGOIKGJXDCEOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxy-4-(propan-2-yl)-2H-1,4-thiazin-3(4H)-one is an organic compound with a unique structure that includes a thiazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(propan-2-yl)-2H-1,4-thiazin-3(4H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing both a methoxy group and a propan-2-yl group. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to isolate the desired compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxy-4-(propan-2-yl)-2H-1,4-thiazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The methoxy and propan-2-yl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-Methoxy-4-(propan-2-yl)-2H-1,4-thiazin-3(4H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule with applications in drug discovery.

    Medicine: Research is ongoing to explore its potential therapeutic effects.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.

Wirkmechanismus

The mechanism of action of 2-Methoxy-4-(propan-2-yl)-2H-1,4-thiazin-3(4H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methoxy-4-(2-propenyl)-phenol acetate: This compound has a similar methoxy group but differs in the rest of its structure.

    2-Methoxy-4-({[2-(propan-2-yl)phenyl]amino}methyl)phenol: Another compound with a methoxy group and a propan-2-yl group, but with different connectivity.

Uniqueness

2-Methoxy-4-(propan-2-yl)-2H-1,4-thiazin-3(4H)-one is unique due to its thiazine ring structure, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

82409-26-5

Molekularformel

C8H13NO2S

Molekulargewicht

187.26 g/mol

IUPAC-Name

2-methoxy-4-propan-2-yl-1,4-thiazin-3-one

InChI

InChI=1S/C8H13NO2S/c1-6(2)9-4-5-12-8(11-3)7(9)10/h4-6,8H,1-3H3

InChI-Schlüssel

GMGOIKGJXDCEOS-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N1C=CSC(C1=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.